Nitroquine

Vue d'ensemble

Description

Nitroquine is an antimalarial compound known for its efficacy against various Plasmodium species, including Plasmodium yoelii, Plasmodium gallinaceum, and Plasmodium cynomolgi. It is particularly effective at both the erythrocytic and exoerythrocytic stages of the parasite’s lifecycle . This compound has been studied for its potential to reduce malaria transmission by affecting the mosquito vector, Anopheles stephensi .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nitroquine involves several steps, starting with the nitration of quinoline derivatives. The reaction typically requires concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective nitration of the quinoline ring .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration step is followed by purification processes such as recrystallization and chromatography to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Nitroquine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Therapeutic Applications

- Antimalarial Activity : Nitroquine has been tested extensively for its effectiveness against malaria-causing parasites. Clinical trials conducted in China demonstrated that this compound was highly effective against Plasmodium yoelii, Plasmodium gallinaceum, and Plasmodium cynomolgi. In field tests, it successfully cured over 11,000 patients across various provinces .

- Impact on Mosquito Vectors : Recent studies have shown that this compound can modulate gene expression in Anopheles stephensi, a significant malaria vector. The compound appears to enhance immune responses at the transcriptional level, potentially decreasing the mosquito's susceptibility to Plasmodium infection .

- Oxidative Stress Modulation : this compound has been noted for its ability to interact with oxidative stress pathways. This interaction can be leveraged for therapeutic applications in conditions where oxidative damage is implicated .

Research Applications

Gene Expression Studies : Research utilizing massively parallel sequencing has revealed that this compound influences the transcription of genes related to immune mechanisms in mosquitoes. This modulation includes changes in genes involved in pathogen recognition and oxidative stress response, indicating potential avenues for enhancing vector control strategies against malaria .

Case Study 1: Efficacy Against Malaria

A clinical study conducted in the late 1970s involved administering this compound to malaria patients across nine provinces in China. The results indicated a high cure rate comparable to chloroquine, demonstrating this compound's viability as an antimalarial treatment. The study highlighted this compound's ability to reduce parasite load effectively when administered during both the erythrocytic and exoerythrocytic stages of malaria infection .

Case Study 2: Gene Expression Modulation

In a laboratory setting, researchers investigated the effects of this compound on Anopheles stephensi mosquitoes infected with Plasmodium yoelii. The study found that this compound treatment led to significant alterations in gene expression profiles associated with immune response and oxidative stress management, suggesting a dual role for this compound in both treating malaria and controlling its vectors .

Data Tables

| Application Area | Details |

|---|---|

| Antimalarial Efficacy | Effective against P. yoelii, P. gallinaceum, P. cynomolgi |

| Clinical Trials Conducted | Over 11,000 patients treated successfully in China |

| Gene Expression Impact | Induces transcription of immune-related genes in Anopheles stephensi |

| Oxidative Stress Role | Modulates oxidative stress pathways beneficial for therapeutic applications |

Mécanisme D'action

Nitroquine exerts its antimalarial effects by inhibiting the synthesis of DNA and proteins in Plasmodium parasites. It interferes with the structure and function of the cytoplasm and nucleus of the exoerythrocytic forms of the parasite . This inhibition disrupts the parasite’s lifecycle, reducing its ability to replicate and survive within the host .

Comparaison Avec Des Composés Similaires

Chloroquine: Another antimalarial drug that targets the erythrocytic stage of Plasmodium parasites.

Primaquine: Effective against the exoerythrocytic stages of Plasmodium and used for radical cure of malaria.

Mefloquine: Known for its efficacy against drug-resistant strains of Plasmodium.

Uniqueness of Nitroquine: this compound is unique in its dual action against both erythrocytic and exoerythrocytic stages of Plasmodium, making it a versatile antimalarial agent. Its ability to modulate gene expression in mosquitoes also highlights its potential in reducing malaria transmission .

Activité Biologique

Nitroquine, also known as CI-679, is a nitroaromatic compound that has garnered attention for its diverse biological activities, particularly in the context of antimalarial effects and potential applications in other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological effects primarily through the reduction of its nitro group, which leads to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various pharmacological effects:

- Nitro Group Reduction : The nitro group can be reduced enzymatically to form hydroxylamine and amine derivatives, which are implicated in cytotoxicity and antimicrobial activity .

- Reactive Oxygen Species (ROS) Generation : The reduction process generates reactive oxygen species that can induce oxidative stress in cells, contributing to its antimalarial activity by damaging Plasmodium species .

Antimalarial Activity

This compound has shown significant efficacy against Plasmodium falciparum, particularly strains resistant to artemisinin. Research indicates that this compound may modulate gene expression in Anopheles stephensi mosquitoes, enhancing their immune response against Plasmodium infections .

Case Study: Efficacy Against Artemisinin-Resistant Strains

A study investigated this compound's effectiveness against the artemisinin-resistant P. falciparum C580Y strain. Results demonstrated that this compound not only inhibited parasite growth but also impacted gene expression related to immune responses in both the mosquito vector and the parasite itself .

Broader Biological Activities

Beyond its antimalarial properties, this compound exhibits a range of biological activities:

- Antineoplastic Activity : Nitro compounds often display antitumor properties due to their ability to induce apoptosis in cancer cells through ROS generation and DNA damage .

- Antibacterial and Antiparasitic Effects : this compound has been noted for its antibacterial properties against various pathogens . The mechanism involves disruption of microbial DNA synthesis and function.

- Anti-inflammatory Properties : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Data Table: Biological Activities of this compound

Propriétés

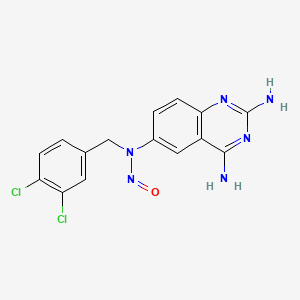

IUPAC Name |

N-(2,4-diaminoquinazolin-6-yl)-N-[(3,4-dichlorophenyl)methyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O/c16-11-3-1-8(5-12(11)17)7-23(22-24)9-2-4-13-10(6-9)14(18)21-15(19)20-13/h1-6H,7H2,(H4,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQXNYOBSUPZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN(C2=CC3=C(C=C2)N=C(N=C3N)N)N=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944964 | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22316-71-8 | |

| Record name | Nitroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3,4-Dichlorophenyl)methyl]-N-(2,4-diimino-1,2,3,4-tetrahydroquinazolin-6-yl)nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of nitroquine against malaria parasites?

A1: this compound, like its close analogue chloroquine, is believed to exert its antimalarial activity primarily by interfering with the detoxification process of heme within the parasite's digestive vacuole. [, ] During hemoglobin digestion, toxic heme is released. Parasites convert this heme into non-toxic hemozoin. This compound accumulates in the digestive vacuole and inhibits this conversion, leading to heme buildup and parasite death. []

Q2: How does this compound affect parasite development within the mosquito vector?

A2: Research indicates that this compound exhibits diverse effects on different stages of the Plasmodium life cycle within the mosquito. For instance, this compound significantly reduced the number of P. yoelii oocysts in the Anopheles stephensi mosquito midgut. [] Additionally, this compound treatment impacted sporozoite development, leading to varying numbers of sporozoites in the mosquito hemolymph and salivary glands depending on the timing of this compound administration. []

Q3: Does this compound affect the mosquito's immune response to the parasite?

A3: Yes, this compound appears to modulate the mosquito's immune response to Plasmodium infection. Studies have shown that this compound can induce melanization of oocysts in the mosquito midgut, a key immune response that encapsulates and kills the parasite. [, , , , , , , , , ] This melanization process is linked to the upregulation of specific genes and proteins in the mosquito, such as the thioester-containing protein 1 (TEP1) and prophenoloxidase (PPO). [, , , , ]

Q4: Does this compound affect protein synthesis in the parasite?

A4: Yes, studies have demonstrated that this compound can inhibit protein synthesis in Plasmodium yoelii in vitro. [] The inhibitory effect of this compound on protein synthesis was found to be significantly stronger than that of cycloheximide, a known protein synthesis inhibitor. []

Q5: Does this compound affect DNA and RNA synthesis in the parasite?

A5: Yes, this compound has been shown to inhibit the incorporation of [3H]hypoxanthine into both DNA and RNA of Plasmodium yoelii in vitro. [] This suggests that this compound, like pyrimethamine, may interfere with folic acid metabolism in the parasite, ultimately affecting DNA synthesis. []

Q6: Does this compound affect the membrane properties of the parasite?

A6: Yes, this compound has been observed to influence the membrane properties of Plasmodium yoelii. Studies indicate that this compound can inhibit phospholipid synthesis and decrease membrane fluidity in the parasite. []

Q7: What is the molecular formula and weight of this compound?

A7: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they refer to it as a 4-aminoquinoline derivative and often use its historical codename CI-679. [, , ] Further research beyond these papers is needed to determine the exact chemical structure and associated properties.

Q8: What is known about the stability of this compound under various conditions?

A8: The provided research primarily focuses on the biological effects of this compound. Information regarding its stability under different storage conditions, pH levels, or temperatures is limited within these studies.

Q9: What is the efficacy of this compound against different Plasmodium species?

A9: this compound has demonstrated efficacy against various Plasmodium species in both in vitro and in vivo studies. It has shown significant activity against Plasmodium yoelii in mouse models [, , , , , , , , , ], Plasmodium berghei in mice [, ], Plasmodium cynomolgi in monkeys [, ], Plasmodium gallinaceum in mosquitoes [, , ], and Plasmodium vivax in monkeys. []

Q10: Does the parasite life cycle stage influence this compound's efficacy?

A10: Yes, this compound's efficacy appears to be stage-dependent. Studies using Plasmodium yoelii found that this compound was more effective at inhibiting the growth of late-stage parasites compared to early-stage parasites. []

Q11: Is there evidence of resistance development to this compound in Plasmodium?

A11: While these specific papers do not directly assess this compound resistance, a study involving the development of a piperaquine-resistant Plasmodium berghei line observed cross-resistance to various antimalarials, including chloroquine and artesunate, but only slight cross-resistance to this compound. [] This suggests that this compound might be less prone to cross-resistance with some antimalarials, though further research is needed to confirm this.

Q12: Are there specific drug delivery systems or targeting strategies being explored for this compound?

A12: The provided research primarily focuses on the fundamental aspects of this compound's activity and does not delve into specific drug delivery systems or targeting approaches.

Q13: Have any biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A13: No biomarkers for this compound efficacy or treatment response are discussed in the provided research.

Q14: What analytical methods are commonly used to characterize and quantify this compound?

A14: The research papers mention techniques like fluorescence spectrophotometry to determine this compound concentrations in biological samples. [] Additionally, methods like two-dimensional electrophoresis and SDS-PAGE were used to analyze protein profiles in mosquitoes treated with this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.